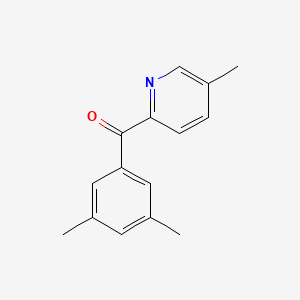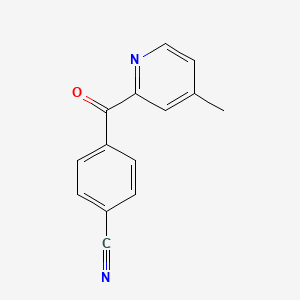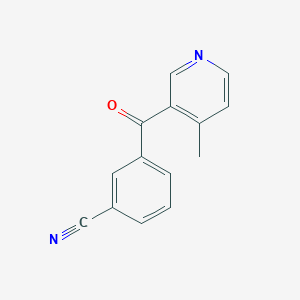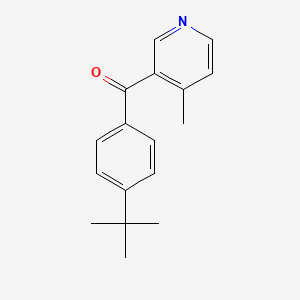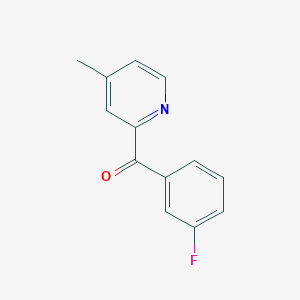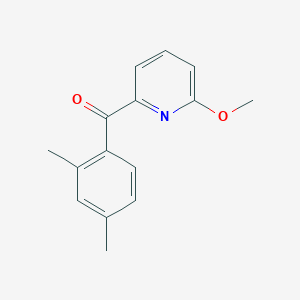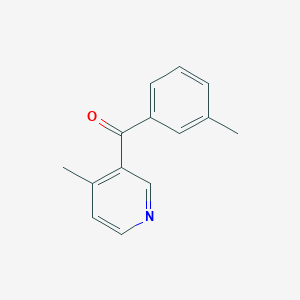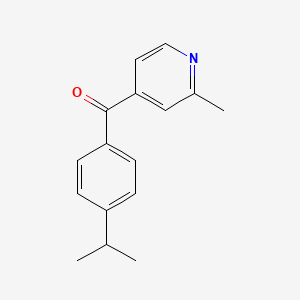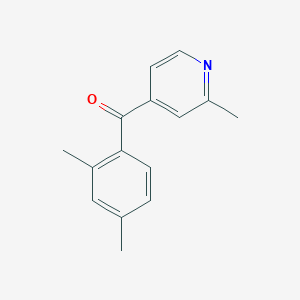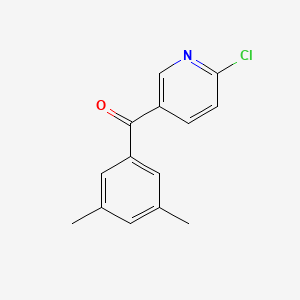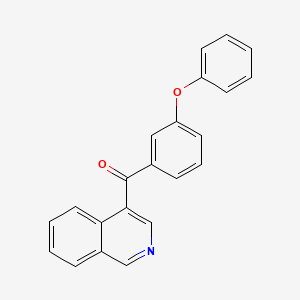
4-(3-Phenoxybenzoyl)isoquinoline
描述
4-(3-Phenoxybenzoyl)isoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are commonly found in natural alkaloids. The compound this compound is characterized by the presence of a phenoxybenzoyl group attached to the isoquinoline ring, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Phenoxybenzoyl)isoquinoline can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which is a two-step process. Initially, benzaldehyde is condensed with aminoacetaldehyde diethylacetal to form a stable aldimine. This aldimine then cyclizes in a strong acid medium to produce isoquinoline . The phenoxybenzoyl group can be introduced through a Friedel-Crafts acylation reaction using phenoxybenzoyl chloride and an appropriate catalyst .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The Bischler-Napieralski synthesis is another method used industrially, where phenethylamine reacts with an acid chloride or anhydride to form an amide, which then cyclizes to produce isoquinoline .
化学反应分析
Types of Reactions: 4-(3-Phenoxybenzoyl)isoquinoline undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur, where the isoquinoline ring undergoes bromination or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in nitrobenzene for bromination.
Major Products:
Oxidation: Pyridine-3,4-dicarboxylic acid.
Reduction: Dihydroisoquinoline derivatives.
Substitution: 4-bromo-isoquinoline.
科学研究应用
4-(3-Phenoxybenzoyl)isoquinoline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-(3-Phenoxybenzoyl)isoquinoline involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The compound’s unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects .
相似化合物的比较
Isoquinoline: A structural isomer of quinoline, known for its presence in natural alkaloids and its use in pharmaceuticals.
Quinoline: Another benzopyridine, widely used in antimalarial drugs like chloroquine.
Papaverine: A benzylisoquinoline alkaloid used as an antispasmodic drug.
Uniqueness: 4-(3-Phenoxybenzoyl)isoquinoline stands out due to the presence of the phenoxybenzoyl group, which imparts unique chemical reactivity and biological activity. This structural feature differentiates it from other isoquinoline derivatives and enhances its potential in various applications .
属性
IUPAC Name |
isoquinolin-4-yl-(3-phenoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO2/c24-22(21-15-23-14-17-7-4-5-12-20(17)21)16-8-6-11-19(13-16)25-18-9-2-1-3-10-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITPUHZGDNAPNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C3=CN=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


